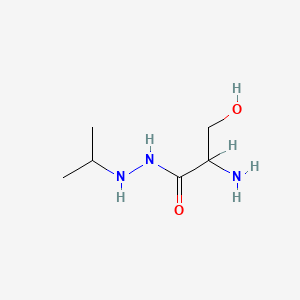

Serine isopropylhydrazide

説明

Serine isopropylhydrazide is a hydrazide derivative structurally composed of serine (a non-essential amino acid) conjugated with an isopropylhydrazine moiety. Hydrazides are characterized by the presence of a -CONH-NH2 group, which confers reactivity and biological activity, particularly in pharmaceutical contexts. Historically, isopropylhydrazide derivatives were initially used as antitubercular agents but later repurposed as monoamine oxidase inhibitors (MAOIs) for treating depression, aligning with the monoamine hypothesis of mood disorders . Serine isopropylhydrazide likely shares synthetic pathways with other hydrazides, such as mechanochemical synthesis (e.g., solvent-free grinding), which is efficient for generating acylhydrazones with high purity .

特性

CAS番号 |

2975-42-0 |

|---|---|

分子式 |

C6H15N3O2 |

分子量 |

161.2 g/mol |

IUPAC名 |

2-amino-3-hydroxy-N'-propan-2-ylpropanehydrazide |

InChI |

InChI=1S/C6H15N3O2/c1-4(2)8-9-6(11)5(7)3-10/h4-5,8,10H,3,7H2,1-2H3,(H,9,11) |

InChIキー |

NIPOJNNSFDRMQO-UHFFFAOYSA-N |

SMILES |

CC(C)NNC(=O)C(CO)N |

正規SMILES |

CC(C)NNC(=O)C(CO)N |

他のCAS番号 |

2975-42-0 |

関連するCAS |

55819-72-2 (hydrochloride) |

同義語 |

serine isopropylhydrazide serine isopropylhydrazide hydrochloride |

製品の起源 |

United States |

類似化合物との比較

Structural and Physicochemical Properties

The table below compares serine isopropylhydrazide with structurally related hydrazides and heterocyclic compounds based on available

Key Observations :

- Aromatic vs. Aliphatic Backbones : Aromatic hydrazides (e.g., pyridine derivatives) exhibit stronger π-π interactions, influencing receptor binding in antimicrobial applications , while aliphatic variants like serine isopropylhydrazide may offer better metabolic stability.

Q & A

Q. How to systematically review conflicting literature on serine isopropylhydrazide’s applications?

- Answer : Follow PRISMA guidelines:

- Search strategy : PubMed, SciFinder, Google Scholar (keywords: “serine hydrazide derivatives”, “isopropylhydrazide bioactivity”).

- Inclusion criteria : Peer-reviewed studies with raw data. Exclude non-English abstracts without translation.

- Risk of bias assessment : Use SYRCLE’s tool for animal studies; GRADE for clinical relevance. Tabulate inconsistencies in a matrix (e.g., study design vs. outcomes) .

Q. What ethical guidelines apply when documenting synthetic methodologies for serine isopropylhydrazide?

- Answer : Adhere to COPE guidelines :

- Disclose all modifications to published protocols.

- Report negative results (e.g., failed syntheses) to avoid publication bias.

- Share spectra and raw data via repositories (e.g., Zenodo) for independent verification .

Q. Tables for Methodological Reference

| Parameter | Recommended Technique | Validation Criteria |

|---|---|---|

| Purity Assessment | HPLC-DAD/ELSD (≥95% purity) | Single peak, UV-Vis λmax alignment |

| Stability under Light | ICH Q1B photostability testing | ≤5% degradation after 1.2 million lux hrs |

| Protein Binding | Equilibrium dialysis (human plasma) | Recovery ≥85%, mass balance ±5% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。